7'-amino-5-bromo-1',3'-dimethyl-2,2',4'-trioxo-1,1',2,2',3',4'-hexahydrospiro[indole-3,5'-pyrano[2,3-d]pyrimidine]-6'-carbonitrile
Overview
Description
7'-amino-5-bromo-1',3'-dimethyl-2,2',4'-trioxo-1,1',2,2',3',4'-hexahydrospiro[indole-3,5'-pyrano[2,3-d]pyrimidine]-6'-carbonitrile is a useful research compound. Its molecular formula is C17H12BrN5O4 and its molecular weight is 430.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 429.00727 g/mol and the complexity rating of the compound is 902. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Electrocatalytic Synthesis
- Application: The compound is used in the electrochemically induced catalytic multicomponent transformation of isatins, barbituric acid, or N-alkyl barbiturates and malononitrile. This process results in the formation of substituted variants of the compound in significant yields.
- Significance: It represents a new example of the ecologically pure synthetic concept for electrocatalytic multicomponent reactions strategy, highlighting its potential in diversity-oriented large-scale processes.
- Source: (Elinson et al., 2008).
Multicomponent Reaction Synthesis
- Application: Involvement in multicomponent reactions, particularly with dimedone or 1,3-dimethylbarbituric acid and malononitrile, to afford corresponding derivatives.
- Significance: This process yields diverse derivatives in good to excellent yield, demonstrating the versatility of the compound in chemical synthesis.
- Source: (Ghozlan et al., 2017).
Spectroscopic and Computational Studies
- Application: Subjected to combined experimental and theoretical studies, including NMR, IR spectroscopy, single crystal X-ray analysis, and density functional theory.
- Significance: These studies explore the nonlinear properties of the molecule and contribute to a deeper understanding of its chemical behavior.
- Source: (Sharma et al., 2018).
Antibacterial Activity Synthesis
- Application: Synthesis of pyrimido[5′,4′:5,6]pyrano[2,3-d]pyrimidine-2,4,6(1H,3H)-triones, related to the compound, to evaluate their antibacterial activity.
- Significance: It showcases the potential medicinal applications of derivatives of this compound, especially in antibacterial research.
- Source: (Asadian et al., 2018).
Antiviral Evaluation
- Application: Synthesis of Pyrazolo[4′,3′:5,6]pyrano[2,3‐d]pyrimidine derivatives for antiviral evaluation against Herpes Simplex Virus type-1 (HSV-1).
- Significance: Demonstrates the potential use of the compound's derivatives in antiviral drug discovery.
- Source: (Shamroukh et al., 2007).
X-ray Crystallographic Analysis
- Application: Employed in X-ray crystallographic analysis to understand its crystal structure and molecular interactions.
- Significance: This application is crucial for understanding themolecular arrangement and interactions in the crystal, providing insights into its chemical and physical properties.
- Source: (Yong-mi, 2014).
Green Synthesis of Derivatives
- Application: Used in the green synthesis of spiro-oxindole derivatives, emphasizing environmentally friendly methods.
- Significance: Highlights the move towards sustainable and eco-friendly chemical synthesis processes.
- Source: (Alizadeh & Moafi, 2015).
Library Synthesis for Potential Bioactive Compounds
- Application: Key component in synthesizing libraries of skeletally diverse potential bioactive polycyclic/spirocyclic heterocyclic compounds.
- Significance: Demonstrates its use in the synthesis of a wide range of potential bioactive compounds, indicating its versatility in drug discovery.
- Source: (Jayarajan & Vasuki, 2012).
Synthesis of Novel Heterocyclic Compounds
- Application: Involved in the synthesis of novel heterocyclic compounds, such as pyrimido[4,5-e][1,3,4]thiadiazine derivatives.
- Significance: Its use in synthesizing diverse heterocyclic compounds underscores its importance in the field of organic chemistry and pharmaceutical research.
- Source: (Rahimizadeh et al., 2007).
Properties
IUPAC Name |
7'-amino-5-bromo-1',3'-dimethyl-2,2',4'-trioxospiro[1H-indole-3,5'-pyrano[2,3-d]pyrimidine]-6'-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrN5O4/c1-22-13(24)11-14(23(2)16(22)26)27-12(20)9(6-19)17(11)8-5-7(18)3-4-10(8)21-15(17)25/h3-5H,20H2,1-2H3,(H,21,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWNJQICWPJKLNV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)C3(C4=C(C=CC(=C4)Br)NC3=O)C(=C(O2)N)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrN5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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